N-(naphthalen-2-yl)nicotinamide
Description
N-(naphthalen-2-yl)nicotinamide is a nicotinamide derivative featuring a naphthalene moiety linked to the pyridine ring via an amide bond. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and kinases. The naphthalene group enhances hydrophobic interactions with protein binding pockets, while the nicotinamide moiety may contribute to hydrogen bonding and π-stacking interactions.
Properties
IUPAC Name |
N-naphthalen-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(14-6-3-9-17-11-14)18-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYHXJNDAQWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)nicotinamide typically involves the reaction of 2-naphthylamine with pyridine-3-carboxylic acid or its derivatives. One common method is the direct amidation of pyridine-3-carboxylic acid with 2-naphthylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized amides, reduced amides, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(naphthalen-2-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, thereby preventing bacterial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: HDAC1 Inhibitory Activity of Nicotinamide Derivatives
Key Observations :
- Aryl Group Impact : The presence of a biphenyl group (48 nM IC50) enhances HDAC1 inhibition compared to thiophene-substituted analogs (65 nM), suggesting that extended aromatic systems improve binding affinity .
- Naphthalene Advantage : The naphthalene-containing compound N-hydroxy-8-(naphthalen-2-yl)oct-7-enamide exhibits exceptional potency (6 nM IC50), highlighting the naphthalene moiety’s role in optimizing hydrophobic interactions .
- The absence of a hydroxyl chain may reduce potency compared to N-hydroxy-8-(naphthalen-2-yl)oct-7-enamide but could improve metabolic stability.
Comparison with this compound :
- The target compound likely follows a similar pathway but omits the methoxy and methyl substituents on the naphthalene and pyridine rings, respectively.
- Characterization via $ ^1H $-NMR and HRMS (as seen in compound 9h ) would reveal distinct peaks for the naphthalene hydrogens (7.06–8.65 ppm) and the amide NH group (~8–10 ppm).
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Unlike hydroxylated analogs (e.g., N-hydroxy-7-(naphthalen-2-yl)-7-oxoheptanamide), the absence of labile groups in this compound may confer resistance to glucuronidation or sulfation .
Biological Activity
N-(naphthalen-2-yl)nicotinamide is a compound of significant interest due to its biological activity, particularly in relation to nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the metabolism of nicotinamide and has been implicated in various diseases, including cancer and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Nicotinamide N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing N1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). The inhibition of NNMT by compounds such as this compound can lead to increased levels of nicotinamide and consequently enhance NAD+ biosynthesis, which is vital for cellular energy metabolism and redox reactions .
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on NNMT. For instance, a study reported an IC50 value of 1.41 µM for a related compound in the same series, indicating that structural modifications can significantly enhance inhibitory potency . This suggests that this compound could be a promising lead compound for developing NNMT inhibitors.
Cell Proliferation Assays
In vitro assays using human oral cancer cell lines (HSC-2) showed that treatment with NNMT inhibitors led to a significant reduction in cell proliferation. Specifically, compounds with naphthalene moieties demonstrated dose-dependent effects on cell growth, with notable reductions at concentrations as low as 10 µM . This highlights the potential of this compound in cancer therapeutics.
Case Studies
- Cancer Research : In studies involving various cancer cell lines, NNMT inhibitors like this compound have shown promise in reducing tumor growth. For example, compounds designed to target NNMT were tested against breast cancer cells, resulting in reduced viability and increased apoptosis markers .
- Metabolic Disorders : The overexpression of NNMT has been linked to metabolic diseases such as obesity and diabetes. By inhibiting NNMT activity, compounds like this compound may help restore normal metabolic functions and improve insulin sensitivity .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (µM) | Target Enzyme | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | TBD | Nicotinamide NMT | Significant reduction |
| Compound 78 | 1.41 | Nicotinamide NMT | 44% reduction at 100 µM |
| LL320 | 1.6 | Nicotinamide NMT | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(naphthalen-2-yl)nicotinamide, and what methodological considerations ensure high yield and purity?
- Answer : Synthesis typically involves coupling naphthalen-2-amine with nicotinoyl chloride derivatives. Palladium-catalyzed cross-coupling or direct N-acylation (using EDCI/HOBt as coupling agents) are common strategies . Key considerations:
- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Data Table :
| Method | Catalyst/Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Naphthalen-2-amine, Nicotinoyl chloride | 78 | ≥98% | |
| EDCI/HOBt-mediated acylation | DCM, RT, 12h | 65 | 95% |
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm aromatic proton environments (e.g., naphthalene H-1 singlet at δ 8.2–8.5 ppm; nicotinamide carbonyl at ~168 ppm in ¹³C) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles/planarity .
- HRMS : Exact mass (calc. for C₁₆H₁₂N₂O: 248.0950) validates molecular integrity .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in biological assays?
- Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers to enhance aqueous solubility without cytotoxicity .
- Structural modifications : Introduce sulfonate or PEG groups to the naphthalene ring (requires re-synthesis and validation via LC-MS) .
Q. What experimental strategies resolve contradictions in reported HDAC inhibitory activity of nicotinamide derivatives?
- Answer :
- Isoform-specific assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) to identify selectivity .
- Dose-response curves : Compare IC₅₀ values across studies (e.g., discrepancies may arise from varying cell lines or assay conditions) .
- Molecular docking : Validate binding modes using AutoDock Vina with HDAC crystal structures (PDB: 4BKX) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Answer :
- Challenge : Poor crystal growth due to planar stacking of naphthalene/nicotinamide moieties.
- Solutions :
- Screen crystallization solvents (e.g., DMF/water vs. ethanol/hexane) .
- Use seed crystals or slow evaporation at 4°C .
- Validation : SHELXL refinement with R-factor <5% ensures structural accuracy .
Q. How do electronic properties of the naphthalene moiety influence the compound’s bioactivity?
- Answer :
- π-π stacking : Enhances DNA intercalation (test via UV-Vis hypochromicity assays) .
- Electron-withdrawing groups : Nitro or cyano substituents increase electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduced by 40% with –NO₂ at C-6) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
